An In-depth Technical Guide to 6-Heptyn-1-ol: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to 6-Heptyn-1-ol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to participate in a variety of chemical transformations, including the well-known "click chemistry," allows for the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-heptyn-1-ol. Furthermore, it delves into its applications as a precursor in the synthesis of potential therapeutic agents, such as antiviral compounds and prostaglandin (B15479496) analogs, offering detailed experimental protocols and workflow visualizations.
Chemical Structure and Identification
6-Heptyn-1-ol is a seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the other. This arrangement of functional groups provides two reactive sites for chemical modification.
Table 1: Chemical Identifiers for 6-Heptyn-1-ol
| Identifier | Value |
| IUPAC Name | hept-6-yn-1-ol[1] |
| CAS Number | 63478-76-2[1] |
| Molecular Formula | C₇H₁₂O[1] |
| SMILES | C#CCCCCCO[1] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2[1] |
| InChIKey | BVRCLEXKQNWTDK-UHFFFAOYSA-N[1] |
Physicochemical Properties
6-Heptyn-1-ol is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of 6-Heptyn-1-ol
| Property | Value | Reference |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 174.3 ± 23.0 °C at 760 mmHg | [3] |
| Density | 0.894 g/cm³ | [3] |
| Melting Point | -20.62 °C (estimate) | [3] |
| Flash Point | 92.8 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in chloroform, dichloromethane, and methanol (B129727). | [4] |
| Refractive Index | 1.452 | [3] |
| pKa | 15.14 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-heptyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]
-
C1: ~62 ppm (carbon attached to the hydroxyl group)
-
C2-C5: ~25-32 ppm (methylene carbons of the alkyl chain)
-
C6: ~84 ppm (alkynyl carbon)
-
C7: ~68 ppm (terminal alkynyl carbon)
-
-
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.
-
-OH: A broad singlet, chemical shift is concentration-dependent.
-
-CH₂-OH (H1): Triplet, ~3.6 ppm.
-
-CH₂- (H2-H4): Multiplets, ~1.4-1.6 ppm.
-
-CH₂-C≡ (H5): Multiplet, ~2.2 ppm.
-
≡C-H (H7): Triplet, ~1.9 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the key functional groups.
-
O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C≡C-H stretch (sp): A sharp, characteristic peak at approximately 3300 cm⁻¹.
-
C≡C stretch: A weak band around 2120 cm⁻¹.
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Synthesis of 6-Heptyn-1-ol
6-Heptyn-1-ol can be synthesized through various methods, with the alkylation of a smaller alkyne being a common approach.
Experimental Protocol: Synthesis from Tetrahydropyran-protected 4-bromo-1-butanol (B1194514) and Lithium Acetylide
This protocol is adapted from a procedure described in The Journal of Organic Chemistry, 1984, 49, 5175.[6]
Reaction Scheme:
Materials and Reagents:
-
Tetrahydropyran-protected 4-bromo-1-butanol
-
Lithium acetylide-ethylenediamine complex
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
p-Toluenesulfonic acid monohydrate
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Alkylation
-
A solution of tetrahydropyran-protected 4-bromo-1-butanol in anhydrous DMSO is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted several times with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude tetrahydropyran-protected 6-heptyn-1-ol.
Step 2: Deprotection
-
The crude protected alcohol is dissolved in methanol.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
-
The mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or GC).
-
The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude 6-heptyn-1-ol is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Applications in Drug Development
The dual functionality of 6-heptyn-1-ol makes it a valuable synthon for the construction of more complex molecules with potential biological activity.
Precursor for Triazole-Based Antiviral Agents via Click Chemistry
The terminal alkyne of 6-heptyn-1-ol is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold present in numerous antiviral drugs.[9][10][11] The hydroxyl group can be further functionalized or used as a point of attachment to other molecular fragments.
References
- 1. 6-Heptyn-1-ol | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Heptyn-1-ol|63478-76-2|lookchem [lookchem.com]
- 4. 6-Heptyn-1-ol, 95% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
